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The table below summarizes key quantitative findings from recent studies and meta-analyses comparing the

bleeding risks of different DOACs. The data consistently shows that apixaban is associated with a lower risk

of bleeding complications compared to rivaroxaban.

Comparison &
Context

Study Design /
Data Source

Outcome Measures (Hazard
Ratio, HR, unless specified)

Findings (Apixaban vs.
Comparator)

| Acute VTE (General Population) | RCT: COBRRA Trial (2025) [1] | Clinically Relevant Bleeding

(Odds Ratio): 0.44 (p<0.00001) Major Bleeding: 0.4% vs 2.3% (p<0.00001) Clinically Relevant Non-

Major Bleeding: 3% vs 5% (p<0.005) | Superior safety profile vs. rivaroxaban | | Cancer-Associated VTE |

Retrospective Cohort (U.S. Claims, 2025) [2] | Major Bleeding (HR): 0.95 (95% CI 0.73-1.23) Clinically

Relevant Non-Major Bleeding (HR): 0.84 (95% CI 0.74-0.96) | Similar major bleeding risk; Lower non-

major bleeding vs. rivaroxaban | | Atrial Fibrillation & Cirrhosis | Population-Based Cohort (U.S. Claims,

2024) [3] | Major Bleeding (HR): 1.47 (95% CI 1.11-1.94) for rivaroxaban vs. apixaban Major Bleeding

(HR): 1.38 (95% CI 1.03-1.84) for warfarin vs. apixaban | Lower bleeding risk vs. both rivaroxaban and

warfarin | | Older Adults (≥65) with VTE | Register-Based Cohort (Sweden, 2025) [4] | Major Bleeding

(HR, 0-6 months): 1.46 (95% CI 1.15-1.85) for rivaroxaban vs. apixaban Major Bleeding (HR, 6m-5y):

1.24 (95% CI 0.94-1.63) | Lower bleeding risk during primary treatment vs. rivaroxaban | | Vs. Aspirin (for

Extended Anticoagulation) | Systematic Review of RCTs (2025) [5] | Major Bleeding (Risk Difference):
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Similar to aspirin Intracranial Hemorrhage: Similar to aspirin | Favorable profile; rivaroxaban had higher

bleeding risk vs. aspirin |

Detailed Experimental Protocols

To ensure reproducibility and critical appraisal, here are the methodologies for the key studies cited.

COBRRA Trial (2025) - Head-to-Head RCT for Acute VTE [1]

Objective: To directly compare the bleeding risk between apixaban and rivaroxaban in patients with
acute symptomatic VTE.

Design: Prospective, randomized, open-label, multicenter clinical trial.
Population: 2,700 patients with acute proximal lower extremity deep vein thrombosis (DVT) or

pulmonary embolism (PE). Key exclusions included creatinine clearance <30 mL/min, active
malignancy, or weight >120 kg.

Interventions:
Apixaban Arm: 10 mg twice daily for 7 days, then 5 mg twice daily.

Rivaroxaban Arm: 15 mg twice daily for 21 days, then 20 mg once daily.
Primary Outcome: The number of patients with a clinically relevant bleed (a composite of major and

clinically relevant non-major bleeding) over 3 months.
Analysis: Assessed on an intention-to-treat basis using odds ratios.

Retrospective Cohort Study on Cancer-Associated VTE (2025) [2]

Objective: To quantify the risks of recurrent VTE and bleeding in patients with active cancer and VTE

treated with apixaban versus rivaroxaban.
Data Sources: U.S. administrative claims databases (Medicare fee-for-service and MarketScan) from

2016-2022.
Population: Adults with active cancer (defined by recent diagnosis/treatment) who newly initiated

apixaban or rivaroxaban within 30 days of an index VTE event.
Exposure: The first prescription fill for either drug defined the index date and treatment group.

Outcomes:
Effectiveness: Hospitalization for recurrent VTE.

Safety: a) Hospitalization for major bleeding; b) Hospitalization or outpatient visit for clinically
relevant non-major bleeding.
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Statistical Analysis: Used inverse probability of treatment weighting (IPTW) to balance over 60

baseline covariates (demographics, comorbidities, cancer type/treatment, medication use). Hazard
ratios were derived from Cox models, and estimates from the two databases were pooled.

Mechanism of Action and Experimental Workflow

Apixaban and rivaroxaban are both Direct Factor Xa Inhibitors. [6] [7] They exert their anticoagulant effect

by binding directly to the active site of factor Xa, a key serine protease in the coagulation cascade. Inhibiting

factor Xa blocks the propagation phase of coagulation, preventing the conversion of prothrombin to

thrombin and, consequently, the formation of fibrin clots. [6]

The following diagram illustrates the experimental workflow used in the retrospective cohort study on

cancer-associated VTE [2], which represents a common and robust methodology in pharmacoepidemiology.
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Data Source:
U.S. Claims Databases

(Medicare & MarketScan)

Identify Study Population:
Adults with active cancer
and new VTE diagnosis

Define Exposure:
New prescription for

Apixaban or Rivaroxaban
within 30 days of VTE

Apply Inclusion/Exclusion
Criteria

Final Cohort:
Apixaban (n=6,329)

Rivaroxaban (n=4,260)

Statistical Analysis:
Inverse Probability of

Treatment Weighting (IPTW)
& Cox Models

Assess Outcomes
(6-month follow-up):

• Recurrent VTE
• Major Bleeding

• Clinically Relevant
Non-Major Bleeding
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Key Insights for Research and Development

Consistent Safety Signal: The finding of a lower bleeding risk with apixaban, especially

gastrointestinal bleeding, is consistent across multiple study designs (RCTs, cohort studies), clinical
contexts (VTE, AF), and special populations (cancer, cirrhosis, elderly) [1] [3] [2]. This strengthens the

validity of the observation for clinical and research applications.
Importance of Head-to-Head Trials: Prior to the COBRRA trial, most evidence came from indirect

comparisons or observational studies. [1] The direct, randomized comparison provides a higher level
of evidence for the superior safety profile of apixaban in acute VTE.

Methodological Rigor in Real-World Evidence: The use of advanced statistical techniques like
Inverse Probability of Treatment Weighting (IPTW) in observational studies is crucial to minimize

confounding and emulate the conditions of a randomized trial, thereby increasing the reliability of the
findings. [2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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